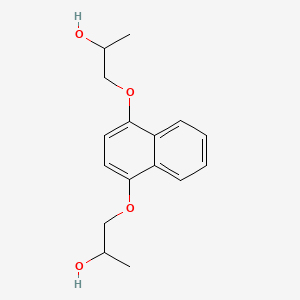

1,4-Bis(2-hydroxypropoxy)naphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

73826-01-4 |

|---|---|

Molekularformel |

C16H20O4 |

Molekulargewicht |

276.33 g/mol |

IUPAC-Name |

1-[4-(2-hydroxypropoxy)naphthalen-1-yl]oxypropan-2-ol |

InChI |

InChI=1S/C16H20O4/c1-11(17)9-19-15-7-8-16(20-10-12(2)18)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3 |

InChI-Schlüssel |

HCFOKLZURRLZLZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(COC1=CC=C(C2=CC=CC=C21)OCC(C)O)O |

Herkunft des Produkts |

United States |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of 1,4 Bis 2 Hydroxypropoxy Naphthalene

Spectroscopic Approaches for Comprehensive Molecular Characterization

Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, a wealth of data regarding the electronic environment, functional groups, and molecular mass can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. For 1,4-Bis(2-hydroxypropoxy)naphthalene, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity. Due to the molecule's symmetry, the spectrum is expected to be relatively simple. Key signals would include a doublet for the six protons of the two methyl (-CH₃) groups, a multiplet for the two methine (-CH) protons, and another multiplet for the four methylene (B1212753) (-CH₂) protons of the hydroxypropoxy side chains. The two protons of the hydroxyl (-OH) groups would likely appear as a broad singlet, and the aromatic protons on the naphthalene (B1677914) ring would present as two distinct multiplets, characteristic of an A'A'B'B' spin system for a 1,4-disubstituted naphthalene core.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The symmetrical nature of the molecule would result in eight distinct signals: one for the methyl carbons, one for the methine carbons, one for the methylene carbons, and five signals for the aromatic carbons of the naphthalene ring (four quaternary and one CH).

2D NMR: To confirm these assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the hydroxypropoxy side chains (e.g., coupling between the -CH₃, -CH, and -CH₂ protons). An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already-assigned proton spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4-Bis(2-hydroxypropoxy)naphthalene

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| Aromatic C-H | ~6.9-8.2 | ~105-127 | Protons and carbons of the naphthalene ring system. |

| Aromatic C-O | - | ~150 | Quaternary aromatic carbons bonded to the ether oxygen. |

| Aromatic C (quaternary) | - | ~122 | Quaternary aromatic carbons at the ring junction. |

| -O-CH₂- | ~4.1-4.3 | ~70-72 | Methylene group of the propoxy chain. |

| -CH(OH)- | ~4.3-4.5 | ~66-68 | Methine group bearing the hydroxyl function. |

| -CH₃ | ~1.3-1.4 | ~18-20 | Terminal methyl group. |

| -OH | Variable (broad) | - | Hydroxyl proton, position is solvent and concentration dependent. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and are excellent for identifying the functional groups present.

In the IR spectrum of 1,4-Bis(2-hydroxypropoxy)naphthalene, a prominent broad absorption band would be expected in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding. Aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹. The presence of the naphthalene ring would be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the ether and alcohol groups would be visible in the 1250-1000 cm⁻¹ range.

The Raman spectrum would also show these characteristic vibrations, although with different relative intensities. Aromatic ring stretching modes are typically strong in Raman spectra, providing a clear signature for the naphthalene core.

Table 2: Characteristic Vibrational Frequencies for 1,4-Bis(2-hydroxypropoxy)naphthalene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 3600-3200 (broad) | Hydroxyl (-OH) |

| Aromatic C-H stretch | 3100-3000 | Naphthalene Ring |

| Aliphatic C-H stretch | 3000-2850 | -CH₃, -CH₂, -CH |

| Aromatic C=C stretch | 1600-1450 | Naphthalene Ring |

| C-O stretch (ether) | 1260-1200 | Aromatic-O-Aliphatic |

| C-O stretch (alcohol) | 1150-1050 | Secondary Alcohol |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula.

For 1,4-Bis(2-hydroxypropoxy)naphthalene (C₁₆H₂₀O₄), the calculated monoisotopic mass is 276.13617 Da. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), confirming the elemental composition. researchgate.net The spectrum would show peaks corresponding to various adducts, such as the protonated molecule [M+H]⁺ at m/z 277.14345 or the sodium adduct [M+Na]⁺ at m/z 299.12539. researchgate.net

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure. Common fragmentation pathways would likely involve the cleavage of the ether bonds, leading to the loss of one or both hydroxypropoxy side chains, or the loss of water (H₂O) from the hydroxyl groups.

Table 3: Predicted HRMS Data for 1,4-Bis(2-hydroxypropoxy)naphthalene Adducts researchgate.net

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₆H₂₁O₄]⁺ | 277.14345 |

| [M+Na]⁺ | [C₁₆H₂₀O₄Na]⁺ | 299.12539 |

| [M+K]⁺ | [C₁₆H₂₀O₄K]⁺ | 315.09933 |

| [M-H]⁻ | [C₁₆H₁₉O₄]⁻ | 275.12889 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For aromatic compounds like 1,4-Bis(2-hydroxypropoxy)naphthalene, this technique is particularly useful for probing the conjugated π-electron system of the naphthalene core.

The UV-Vis spectrum is expected to show strong absorptions characteristic of the naphthalene chromophore, which are due to π→π* transitions. shimadzu.com The presence of the two electron-donating alkoxy substituents at the 1- and 4-positions typically causes a bathochromic (red) shift—a shift to longer wavelengths—compared to unsubstituted naphthalene. shimadzu.com This results in distinct absorption maxima (λ_max) that can be used for identification and quantification.

X-ray Crystallography: Elucidation of Solid-State Molecular Conformation and Packing Arrangements

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise view of the molecule's three-dimensional structure in the solid state. If a suitable single crystal of 1,4-Bis(2-hydroxypropoxy)naphthalene can be grown, this technique can determine the exact spatial arrangement of every atom.

The resulting crystal structure would provide definitive information on:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, revealing the conformation of the flexible hydroxypropoxy side chains relative to the planar naphthalene ring system.

Intermolecular Interactions: The packing of molecules within the crystal lattice, highlighting key non-covalent interactions. Of particular interest would be the hydrogen bonding networks formed between the hydroxyl groups of adjacent molecules, which dictate the solid-state architecture.

Chromatographic Methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of 1,4-Bis(2-hydroxypropoxy)naphthalene and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): This is the most common and versatile method for the analysis of non-volatile, polar compounds. A reversed-phase HPLC method, likely using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be highly effective for purity determination. nih.govresearchgate.net A UV detector set to one of the compound's absorption maxima would provide sensitive detection.

Gas Chromatography (GC): Due to the presence of two polar hydroxyl groups, 1,4-Bis(2-hydroxypropoxy)naphthalene has a high boiling point and low volatility, making it unsuitable for direct GC analysis. nih.govnih.gov To make it amenable to GC, a derivatization step would be required, such as converting the -OH groups into less polar trimethylsilyl (B98337) (TMS) ethers. This would increase volatility and improve peak shape, allowing for high-resolution separation and quantification, often coupled with a mass spectrometer (GC-MS). nih.gov

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. chromatographytoday.com It is an excellent technique for separating isomers and serves as a "green" alternative to normal-phase HPLC, offering faster analysis times and reduced organic solvent consumption. chromatographytoday.comchromatographyonline.com Given the polarity of the target molecule, SFC would be a suitable method for both analytical and preparative-scale purification. researchgate.net

Mechanistic Investigations of Reactions Involving 1,4 Bis 2 Hydroxypropoxy Naphthalene

Reaction Pathways of Hydroxyl-Functionalized Propoxy Chains: Intramolecular and Intermolecular Processes

The chemical reactivity of 1,4-Bis(2-hydroxypropoxy)naphthalene is largely dictated by the functional groups present: the naphthalene (B1677914) core, the ether linkages, and the terminal secondary hydroxyl groups on the propoxy chains. The hydroxyl groups, in particular, are primary sites for a variety of chemical transformations, which can proceed through both intramolecular and intermolecular pathways.

Intramolecular Reactions: Intramolecular processes involve reactions between different parts of the same molecule. For the flexible 2-hydroxypropoxy chains of this compound, several intramolecular reactions are theoretically possible, often catalyzed by acid or base.

Cyclization: The terminal hydroxyl group can potentially attack the carbon atom of the naphthalene ring to which the propoxy chain is attached, although this is generally unfavorable due to the stability of the aromatic system. A more plausible cyclization would involve the formation of a cyclic ether if a suitable leaving group were present on the chain, or through dehydration reactions under specific conditions to form oxygen-containing heterocyclic structures.

Elimination: Under acidic conditions and heat, dehydration of the secondary alcohol can occur, leading to the formation of an alkene (a propene-oxy-naphthalene derivative). This E1 or E2 elimination pathway would compete with other reactions like substitution or rearrangement.

Intermolecular Reactions: Intermolecular reactions occur between two or more molecules. These are common for alcohols and are central to polymerization and derivatization processes.

Etherification: Two molecules of 1,4-Bis(2-hydroxypropoxy)naphthalene can react under acidic conditions to form an ether linkage between the hydroxyl groups of their respective side chains, eliminating a molecule of water. This process can lead to the formation of dimers, oligomers, and polymers.

Esterification: The hydroxyl groups readily react with carboxylic acids, acid anhydrides, or acyl chlorides to form esters. This is a standard method for modifying the properties of the molecule, for instance, to increase its lipophilicity.

Reactions with Isocyanates: The hydroxyl groups can react with isocyanates to form carbamate (B1207046) (urethane) linkages. This reaction is fundamental in the production of polyurethanes, where diols like 1,4-Bis(2-hydroxypropoxy)naphthalene can act as chain extenders or cross-linkers.

Oxidation: The secondary alcohol groups can be oxidized to ketones using appropriate oxidizing agents (e.g., chromates, permanganate, or milder reagents like PCC). This would convert the 2-hydroxypropoxy groups into 2-oxopropoxy groups.

The naphthalene core itself can also undergo reactions, most notably electrophilic aromatic substitution. However, the primary reactivity concerning the functionalized side chains revolves around the versatile chemistry of the hydroxyl group. The specific reaction pathway that dominates depends heavily on the reaction conditions, including temperature, pressure, catalyst, and the presence of other reagents.

Electron Transfer Reactions in Naphthalene-Based Systems

The naphthalene core of 1,4-Bis(2-hydroxypropoxy)naphthalene provides a π-conjugated system that is active in electron transfer (ET) processes. Naphthalene and its derivatives are well-studied for their electronic properties and ability to participate in redox reactions, acting as either electron donors or acceptors depending on the substituents and the reacting species. nih.gov

Electron transfer is a fundamental process in many chemical and biological reactions and is crucial for the functionality of organic electronic materials. researchgate.net In naphthalene-based systems, ET can be initiated by photoexcitation (photoinduced electron transfer, PET) or by electrochemical means. Upon absorbing light, a naphthalene derivative can be promoted to an excited state, becoming a much stronger oxidant or reductant than in its ground state. This excited molecule can then transfer an electron to a suitable acceptor or accept an electron from a donor. researchgate.net

Studies on naphthalene diimides (NDIs), for example, have shown their capacity to act as potent electron acceptors, with fluorescence quenching of donor molecules occurring at diffusion-limited rates. researchgate.net The efficiency of these ET processes is influenced by the electronic coupling between the donor and acceptor and the driving force of the reaction. researchgate.net

For 1,4-Bis(2-hydroxypropoxy)naphthalene, the electron-donating nature of the alkoxy substituents on the naphthalene ring increases the electron density of the aromatic system. This enhanced electron density suggests that the molecule would be more easily oxidized (lose an electron) compared to unsubstituted naphthalene. The highest occupied molecular orbital (HOMO) energy would be raised, making it a better electron donor in ET reactions.

The external reorganization energy (λext), which is the energy required to reorganize the solvent molecules around the solute during an ET reaction, is a critical parameter. nih.gov Computational studies on the naphthalene/naphthalene radical anion (NAP/NAP⁻) redox couple in solvents like tetrahydrofuran (B95107) (THF) have been used to calculate this energy, providing insight into the solvent's role in mediating ET. nih.gov Such solvent effects would be equally important for reactions involving 1,4-Bis(2-hydroxypropoxy)naphthalene, with the polar hydroxyl groups likely engaging in specific interactions (like hydrogen bonding) with polar solvents.

The general mechanisms for ET in these systems can be summarized as:

Photoexcitation: The naphthalene moiety absorbs a photon, creating an excited state (Naph*).

Electron Transfer: The excited naphthalene can donate an electron to an acceptor (A) or accept an electron from a donor (D).

Naph* + A → Naph⁺• + A⁻• (Oxidative Quenching)

Naph* + D → Naph⁻• + D⁺• (Reductive Quenching)

Charge Recombination: The resulting radical ions can recombine, often emitting light (delayed fluorescence) or returning to the ground state non-radiatively. researchgate.net

These principles are foundational to applications of naphthalene derivatives in fields like organic photovoltaics and photocatalysis, where efficient charge separation and transfer are desired. researchgate.netmdpi.com

Theoretical and Computational Chemistry Studies on Reaction Mechanisms and Molecular Properties

Theoretical and computational methods are indispensable tools for elucidating the complex reaction mechanisms and molecular properties of compounds like 1,4-Bis(2-hydroxypropoxy)naphthalene. These approaches provide insights at the atomic level that are often inaccessible through experimental means alone. tandfonline.comresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to organic molecules to predict their geometry, electronic properties, and reactivity. jocpr.commdpi.com

Electronic Structure: DFT calculations can determine the energies and shapes of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's electronic excitability and chemical reactivity. samipubco.com For 1,4-Bis(2-hydroxypropoxy)naphthalene, the electron-donating alkoxy groups are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack and oxidation.

Reactivity Descriptors: Based on the calculated electronic structure, various quantum chemical parameters can be derived to describe the molecule's reactivity. mdpi.com These descriptors help predict how the molecule will behave in a chemical reaction.

Interactive Table: Key Reactivity Descriptors from DFT Users can sort the table by clicking on the headers.

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron; higher values mean better electron donation. researchgate.net |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron; lower values mean better electron acceptance. researchgate.net |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO. | Relates to chemical stability; a small gap suggests high reactivity. samipubco.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; hard molecules have a large energy gap. mdpi.com |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. mdpi.com |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. mdpi.com |

Spectroscopic Property Prediction: DFT, particularly time-dependent DFT (TD-DFT), is a powerful tool for predicting spectroscopic properties. ssrn.com It can be used to calculate UV-Visible absorption spectra by determining the energies of electronic transitions. ssrn.com Furthermore, calculations of vibrational frequencies can help in the interpretation of experimental Infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to observed spectral bands. nih.gov

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This approach is particularly useful for studying large, flexible molecules and their interactions with the environment.

Conformational Analysis: The two 2-hydroxypropoxy side chains in 1,4-Bis(2-hydroxypropoxy)naphthalene are flexible due to the rotation around several single bonds. MD simulations can explore the potential energy surface of the molecule to identify stable conformations (rotamers) and the energy barriers between them. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its physical properties and reactivity. Studies on similar substituted naphthalenes show that side chains often rotate out of the plane of the naphthalene ring to minimize steric hindrance. nih.gov

Intermolecular Interactions: In the condensed phase (liquid or solid), the properties of 1,4-Bis(2-hydroxypropoxy)naphthalene are governed by intermolecular forces. MD simulations can model these interactions, which include:

Hydrogen Bonding: The terminal hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to strong intermolecular networks.

π-π Stacking: The aromatic naphthalene cores of adjacent molecules can stack on top of each other, an interaction driven by van der Waals forces. researchgate.net

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in the crystal structure, providing a detailed picture of the packing environment. nih.gov

Interactive Table: Types of Intermolecular Interactions Users can sort the table by clicking on the headers.

| Interaction Type | Description | Relevant Functional Groups |

|---|---|---|

| Hydrogen Bonding | Strong dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (O) and another nearby electronegative atom. | -OH groups |

| π-π Stacking | Noncovalent interaction between aromatic rings. | Naphthalene core |

| C-H···π Interactions | A weak interaction between a C-H bond and a π-system. nih.gov | Propoxy chains and Naphthalene core |

| van der Waals Forces | Weak forces arising from fluctuations in electron density (London dispersion forces) and permanent dipoles. | Entire molecule |

To understand the kinetics and thermodynamics of a chemical reaction, it is essential to map out its potential energy surface (PES). Quantum chemical methods, primarily DFT, are used to locate and characterize the stationary points on the PES, which include reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the TS, one can determine the activation energy (Ea) of the reaction.

Methodology:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures (minima on the PES).

Transition State Search: Various algorithms are used to locate the saddle point on the PES that connects the reactants and products. This is the transition state structure.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A true minimum (reactant, product, intermediate) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile Construction: By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides key thermodynamic (reaction energy, ΔE_rxn) and kinetic (activation energy, Ea) information.

For reactions involving 1,4-Bis(2-hydroxypropoxy)naphthalene, such as the intermolecular etherification or intramolecular cyclization mentioned in Section 4.1, this modeling approach can be used to compare the feasibility of different pathways. Researchers can determine which reaction is kinetically favored (has the lower activation energy) and which is thermodynamically favored (leads to the more stable product). rsc.org

Polymer Science and Material Applications of 1,4 Bis 2 Hydroxypropoxy Naphthalene As a Monomer

Monomer Functionality in Polymer Synthesis

1,4-Bis(2-hydroxypropoxy)naphthalene is a diol monomer, meaning it possesses two hydroxyl (-OH) functional groups. These groups are reactive sites that allow the molecule to participate in various polymerization reactions, serving as a fundamental building block for creating larger polymer chains. Its specific structure, featuring a rigid naphthalene (B1677914) core and flexible hydroxypropoxy side chains, imparts unique characteristics to the resulting polymers.

Polycondensation Reactions: Integration into Polyester (B1180765), Polyether, and Polyurethane Architectures

The dual hydroxyl functionality of 1,4-bis(2-hydroxypropoxy)naphthalene makes it a suitable candidate for polycondensation reactions. In this type of polymerization, monomers join together with the elimination of a small molecule, such as water.

Polyesters: This monomer can be reacted with dicarboxylic acids or their derivatives (like diacyl chlorides or diesters) to form polyesters. The reaction involves the formation of ester linkages between the hydroxyl groups of the diol and the carboxyl groups of the diacid. The rigid naphthalene unit within the resulting polyester backbone is expected to enhance the thermal stability and mechanical strength of the material.

Polyethers: While less common for this specific monomer, polyethers can be synthesized through reactions such as the Williamson ether synthesis, where the hydroxyl groups are converted to alkoxides and then reacted with dihalides. The incorporation of the bulky naphthalene group can influence the polymer's solubility and processing characteristics.

Polyurethanes: Polyurethanes are formed by the reaction of diols with diisocyanates. 1,4-Bis(2-hydroxypropoxy)naphthalene can serve as the polyol component, reacting with isocyanate groups to create urethane (B1682113) linkages. The properties of the resulting polyurethane can be tailored by the choice of diisocyanate, with the naphthalene moiety contributing to rigidity and potentially improved thermal performance. For instance, polyurethane elastomers based on 1,4-naphthalene diisocyanate have been developed for applications requiring high load-bearing capacity. google.com

Role as a Building Block in Epoxy Resin Systems and Cross-linking Formulations

The hydroxyl groups of 1,4-bis(2-hydroxypropoxy)naphthalene can also react with epoxides, making it a valuable component in epoxy resin systems.

Epoxy Resin Synthesis: It can be used as a precursor in the synthesis of naphthalene-based epoxy resins. For example, it can be reacted with epichlorohydrin (B41342) to form a diglycidyl ether of 1,4-bis(2-hydroxypropoxy)naphthalene. researchgate.net These naphthalene-containing epoxy resins often exhibit enhanced thermal stability and mechanical properties compared to conventional bisphenol A-based epoxies. researchgate.netnasampe.org

Curing Agent/Modifier: In epoxy formulations, it can act as a reactive diluent or a co-curing agent. Its hydroxyl groups can react with the epoxy rings, participating in the cross-linking process and becoming an integral part of the final cured network. The incorporation of the naphthalene structure can reduce the viscosity of the resin mixture at high temperatures, which can affect the curing kinetics and the final properties of the thermoset. nih.govmdpi.com For example, the presence of naphthalene can delay gelation and slow down the cross-linking rate. nih.govmdpi.com

Development of Naphthalene-Containing Polymeric Structures

The inclusion of the naphthalene moiety from 1,4-bis(2-hydroxypropoxy)naphthalene into polymer backbones has a significant impact on the material's properties.

Influence of Naphthalene Moiety on Polymer Thermomechanical Properties and Thermal Stability

The rigid and planar structure of the naphthalene ring imparts several beneficial properties to polymers.

Increased Glass Transition Temperature (Tg): The naphthalene group restricts the rotational freedom of the polymer chains. This increased rigidity leads to a higher glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. rsc.org For example, naphthalene engineering of certain polyesters has been shown to significantly improve the Tg to over 100°C. rsc.org However, in some epoxy systems, dissolved naphthalene can act as a plasticizer, lowering the Tg. nih.govmdpi.com

Enhanced Thermal Stability: The aromatic nature of the naphthalene ring contributes to the thermal stability of the polymer. Polymers containing naphthalene moieties generally exhibit higher decomposition temperatures. researchgate.netacs.orgacs.org For instance, some naphthalene-based epoxy resins are stable up to approximately 250°C. researchgate.net However, the specific substitution pattern on the naphthalene ring can also influence thermal degradation, with some naphthalene-based polyesters showing lower decomposition temperatures than expected. rsc.org

Improved Mechanical Properties: The rigidity of the naphthalene unit can enhance the mechanical properties of the resulting polymers, such as tensile strength and modulus. The introduction of a rigid naphthalene ring structure in polyimides, for instance, has been shown to improve their mechanical properties. mdpi.com

| Polymer System | Effect of Naphthalene Moiety | Key Findings | Reference |

|---|---|---|---|

| Polyesters | Increased Glass Transition Temperature (Tg) | Tg values greater than 100°C were achieved through naphthalene engineering. | rsc.org |

| Epoxy Resins | Can lower Tg when dissolved | At 20% mass fraction, naphthalene reduced the Tg of an epoxy polymer from 178.2°C to 86.7°C. | nih.govmdpi.com |

| Polyimides | Improved Mechanical Properties | Introduction of a naphthalene ring structure enhanced tensile strength and elastic modulus. | mdpi.com |

| Polynaphthoxazines | High Thermal Stability | Poly(NZ-PDA) exhibited a 10% weight-loss temperature of 367°C. | acs.orgacs.org |

Investigation of Optical, Luminescent, and Electronic Properties of Derived Materials

The naphthalene group is a chromophore, meaning it can absorb and emit light. This characteristic makes polymers derived from 1,4-bis(2-hydroxypropoxy)naphthalene interesting for optical and electronic applications.

Optical Properties: The presence of the naphthalene moiety can influence the refractive index and UV-Vis absorption characteristics of the polymer. Polymers containing naphthalene often exhibit strong absorption in the UV region. mdpi.com

Luminescent Properties: Many naphthalene-containing polymers exhibit fluorescence, typically in the blue region of the spectrum. acs.orgmdpi.com This property is of interest for applications such as organic light-emitting diodes (OLEDs), sensors, and laser dyes. sciforum.net For example, certain naphthalene-based co-polymers have been investigated as blue-emitting materials in OLEDs. mdpi.com The intensity and wavelength of the emitted light can be tuned by modifying the polymer structure.

Electronic Properties: The π-electron system of the naphthalene ring can facilitate charge transport, making these materials potentially useful in organic electronics. researchgate.net The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be influenced by the polymer architecture. researchgate.net

| Polymer System | Property Investigated | Key Findings | Reference |

|---|---|---|---|

| Naphthalene-based Co-polymers | Photoluminescence | Exhibited maximum emission peaks between 426 nm and 496 nm. | mdpi.com |

| Polynaphthoxazines | Photoluminescence | Showed intense blue emission. | acs.org |

| Conjugated Polymers with Naphthalene Bisimide | Electronic Properties | HOMO levels were between -5.10 and -5.22 eV, and LUMO levels were between -3.4 and -3.5 eV. | researchgate.net |

| Naphthalene Derivatives | Hole Transport | The nature and position of substituents on the naphthalene ring influence conductivity. | researchgate.net |

Application in Advanced Functional Materials

The unique combination of properties imparted by the 1,4-bis(2-hydroxypropoxy)naphthalene monomer makes its derived polymers suitable for a range of advanced applications.

High-Performance Composites: Due to their enhanced thermal and mechanical properties, naphthalene-containing epoxy resins and polyesters are used as matrices for fiber-reinforced composites in the aerospace and automotive industries. researchgate.netnasampe.org

Electronic Packaging: The low moisture absorption, good dimensional stability, and favorable dielectric properties of some naphthalene-based polymers make them suitable for use in electronic packaging materials, such as for microchips and semiconductors. researchgate.net

Optoelectronic Devices: The luminescent properties of these polymers are being explored for use in organic light-emitting diodes (OLEDs) and other optical devices. mdpi.comsciforum.net

Phase-Change Materials: Naphthalene itself can be incorporated into an epoxy matrix to create a phase-change material for thermal energy storage. nih.govmdpi.com

Utilization as a Component in Photopolymerization Initiator Systems and Sensitizers

The naphthalene moiety, a core component of 1,4-Bis(2-hydroxypropoxy)naphthalene, is a well-established chromophore utilized in various photophysical and photochemical applications. While direct studies detailing the use of 1,4-Bis(2-hydroxypropoxy)naphthalene in photopolymerization initiator systems are not extensively documented in the reviewed literature, the known properties of related naphthalene derivatives provide a strong basis for its potential in this field. Naphthalene and its derivatives are known to absorb UV radiation and can be involved in energy transfer processes, making them suitable candidates for roles as photosensitizers.

In photopolymerization, a sensitizer (B1316253) absorbs light energy and then transfers it to a photoinitiator, which in turn generates the reactive species (free radicals or cations) that initiate polymerization. The efficiency of this process is dependent on the photophysical properties of the sensitizer, such as its absorption spectrum, excited state lifetime, and the efficiency of energy transfer.

The potential of naphthalene derivatives to act as sensitizers has been explored. For instance, various naphthalene-based compounds have been investigated for their ability to sensitize diaryliodonium salts, which are common photoinitiators. The process involves the excitation of the naphthalene derivative upon light absorption, followed by an electron transfer to the iodonium (B1229267) salt, leading to its decomposition and the generation of initiating species.

The photophysical properties of dihydroxynaphthalenes, which are structurally related to 1,4-Bis(2-hydroxypropoxy)naphthalene, have been a subject of study. These studies provide insights into the excited state dynamics and potential for energy or electron transfer. For example, the fluorescence and intramolecular proton transfer characteristics of hydroxynaphthaldehydes have been investigated, revealing complex excited-state behavior that is crucial for photochemical applications. The presence of the hydroxypropoxy groups in 1,4-Bis(2-hydroxypropoxy)naphthalene can be expected to influence the solubility and compatibility of the molecule within different polymer formulations, a critical factor for practical applications in coatings, adhesives, and 3D printing.

The table below summarizes the key photophysical parameters for representative naphthalene derivatives, illustrating the characteristics that are relevant for their potential use as photosensitizers.

| Compound Family | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Excited State | Potential Role in Photopolymerization |

| Naphthalimide Derivatives | 350-450 | 400-550 | Singlet and Triplet | Photosensitizer, Photoinitiator |

| Naphthalene-Stilbenes | 380-420 | 450-550 | Singlet | Visible-light Sensitizer |

| Dihydroxynaphthalenes | 280-340 | 350-450 | Singlet | Potential UV Sensitizer |

Note: The data in this table are representative values for the compound families and may vary depending on the specific substitution and solvent conditions.

Exploration as a Building Block for Supramolecular Architectures and Host-Guest Systems

The structural features of 1,4-Bis(2-hydroxypropoxy)naphthalene, namely the rigid naphthalene core and the flexible hydroxypropoxy side chains, make it an intriguing candidate for the construction of supramolecular architectures and host-guest systems. The naphthalene unit can participate in π-π stacking interactions, which are a fundamental driving force for the self-assembly of aromatic molecules. The hydroxyl groups on the side chains are capable of forming strong hydrogen bonds, providing another critical interaction for the formation of well-defined, ordered structures.

While specific research on the supramolecular chemistry of 1,4-Bis(2-hydroxypropoxy)naphthalene is limited, the behavior of other naphthalene derivatives offers valuable precedents. For example, naphthalene diimides are widely used as building blocks for constructing complex supramolecular assemblies, including macrocycles, cages, and polymers. nist.gov These structures are often held together by a combination of π-π stacking and hydrogen bonding.

Furthermore, germanium complexes featuring 2,3-dihydroxynaphthalene (B165439) have been shown to form supramolecular layered structures. rsc.org In these systems, the naphthalene fragments are key to the formation of easily oxidizing layers, demonstrating the role of the naphthalene core in directing the solid-state packing and electronic properties of the resulting assembly. rsc.org

The potential of 1,4-Bis(2-hydroxypropoxy)naphthalene to act as a guest molecule in host-guest systems is also noteworthy. The naphthalene core is of a suitable size and shape to be encapsulated within the cavities of various macrocyclic hosts, such as cyclodextrins and calixarenes. The formation of such inclusion complexes can significantly alter the physicochemical properties of the guest molecule, including its solubility, stability, and reactivity. Studies on the inclusion of naphthalene and its simple derivatives in cyclodextrins have demonstrated the formation of stable host-guest complexes, driven by hydrophobic interactions.

The table below outlines the key structural features of 1,4-Bis(2-hydroxypropoxy)naphthalene and their potential roles in forming supramolecular assemblies.

| Structural Feature | Type of Interaction | Potential Role in Supramolecular Assembly |

| Naphthalene Core | π-π Stacking | Directing the self-assembly into ordered stacks or layers. |

| Hydroxypropoxy Side Chains | Hydrogen Bonding | Formation of one-, two-, or three-dimensional networks. |

| Overall Molecular Shape | Guest Molecule | Encapsulation within host molecules like cyclodextrins. |

The combination of aromatic interactions and hydrogen bonding capabilities in 1,4-Bis(2-hydroxypropoxy)naphthalene suggests its promise as a versatile building block for the bottom-up construction of novel supramolecular materials with tailored properties and functions.

Synthesis and Characterization of Derivatives and Analogues of 1,4 Bis 2 Hydroxypropoxy Naphthalene

Structural Modifications of the Naphthalene (B1677914) Core in Bis-Hydroxypropoxy Derivatives

Modifying the naphthalene core of bis-hydroxypropoxy derivatives offers a route to fine-tune the electronic and steric properties of the resulting molecules. While direct modifications on the 1,4-Bis(2-hydroxypropoxy)naphthalene core are not extensively documented, research on related naphthalene structures provides a clear indication of feasible synthetic strategies. These strategies often involve starting with a substituted dihydroxynaphthalene before the addition of the hydroxypropoxy chains or performing reactions on the aromatic core of a related naphthalene derivative.

Common modifications to the naphthalene ring system include the introduction of electron-withdrawing or electron-donating groups, which can alter the reactivity, photophysical properties, and thermal stability of the final compound. For instance, the synthesis of various functionalized naphthalene-1,4-dione analogues demonstrates the versatility of the naphthalene core for chemical modification. nih.gov Synthetic schemes often start with precursors like 2,3-dichloronaphthoquinone, which can undergo nucleophilic substitution with various amines to introduce new functional groups onto the ring. nih.gov Similarly, the synthesis of 1,2,3,4-naphthalene diimides is achieved through a cycloaddition approach to construct the functionalized aromatic backbone prior to the final imide formation. beilstein-journals.orgresearchgate.net

Another approach involves the condensation of 2-hydroxynaphthalene-1,4-dione (lawsone) with aldehydes to create dimeric structures, which showcases how the naphthalene core can be built upon to form more complex scaffolds. researchgate.netresearchgate.netnih.gov These reactions highlight the potential to introduce substituents such as aryl, alkyl, chloro, or bromo groups onto the naphthalene ring system, thereby altering its properties. nih.gov

Table 1: Examples of Synthetic Strategies for Naphthalene Core Modification

| Starting Material | Reagents and Conditions | Modified Product Type | Reference |

|---|---|---|---|

| Naphthalene-1,4-dione | Various amines, Et₃N or K₂CO₃, EtOH or Et₂O, r.t. | 3-Amino-substituted naphthoquinones | nih.gov |

| 2,3-Dichloronaphthoquinone | N-Boc-l-lysine methyl ester hydrochloride | Naphthoquinone with amino acid moiety | nih.gov |

| 2-Hydroxynaphthalene-1,4-dione | Aromatic aldehydes, LiCl, aqueous media | 3,3′-(Arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) | researchgate.netresearchgate.net |

These examples, while not directly on 1,4-Bis(2-hydroxypropoxy)naphthalene, illustrate established synthetic pathways that could be adapted to create derivatives with modified naphthalene cores, leading to materials with tailored electronic and physical properties.

Variations in the Hydroxypropoxy Side Chains: Altering Chain Lengths and Branching Patterns

Altering the structure of the side chains provides a powerful tool for controlling the physical properties of naphthalene derivatives, such as solubility, crystallinity, and thermal characteristics. For 1,4-Bis(2-hydroxypropoxy)naphthalene, variations could include changing the length of the alkyl chain, the degree of branching, or introducing other functional groups.

Studies on related naphthalene diimides (NDIs) have shown that the length of side chains significantly influences crystal packing and semiconducting properties. mdpi.com For example, a comparative study of NDIs with linear alkyl side chains of varying lengths (from 1 to 14 carbon atoms) revealed distinct packing motifs for short-chain versus long-chain derivatives. mdpi.com Similarly, the introduction of fluoroalkyl chains at the imide nitrogen has been used to improve the air stability of NDI-based semiconductors. mdpi.com This principle could be applied to the hydroxypropoxy chains of the target compound, where replacing them with longer or fluorinated hydroxyalkoxy chains could enhance thermal stability or modify solubility.

The synthesis of bis-xylosylated dihydroxynaphthalenes offers another relevant example. In this work, all ten isomers of dihydroxynaphthalene were reacted to form bis-xylosylated analogues, demonstrating that complex glycosidic side chains can be attached to the naphthalene core. nih.gov The efficiency of these xylosylation reactions was found to correlate with the nucleophilicity of the oxygen atoms on the dihydroxynaphthalene. nih.gov This suggests that the synthesis of 1,4-Bis(2-hydroxypropoxy)naphthalene analogues with different sugar moieties or other complex side chains is a feasible strategy for creating derivatives with novel biological or material properties.

Table 2: Examples of Side-Chain Variation in Naphthalene Derivatives

| Naphthalene Core | Side Chain Type | Purpose of Variation | Observed Effect | Reference |

|---|---|---|---|---|

| Naphthalene Diimide (NDI) | Linear alkyl chains (C1-C14) | Study influence on crystal packing | Two distinct packing groups identified for short vs. long chains | mdpi.com |

| Naphthalene Diimide (NDI) | Fluoroalkyl chains | Improve air stability | Enhanced stability for n-type semiconductor applications | mdpi.com |

These studies underscore the potential for creating a wide array of 1,4-Bis(2-hydroxypropoxy)naphthalene derivatives by modifying the side chains to control properties like solubility, melting point, and intermolecular interactions.

Synthesis of Polymeric and Oligomeric Analogues Incorporating 1,4-Naphthalene Bis(hydroxypropoxy) Units

The diol functionality of 1,4-Bis(2-hydroxypropoxy)naphthalene makes it an excellent monomer for step-growth polymerization, allowing for its incorporation into polyesters, polyethers, polycarbonates, and other polymers. The rigid naphthalene unit in the polymer backbone can impart desirable properties such as high thermal stability, mechanical strength, and specific optical characteristics.

Research into condensation polymerization of similar naphthalene-based diols has shown the formation of both polymers and large cyclic oligomers. For instance, the polymerization of bis(9-hydroxy-1,4,7-trioxanonyl) substituted naphthalenes with various bis-acid chlorides yielded giant-sized macrocyclic compounds, even at high monomer concentrations. rsc.org This tendency to form cyclic structures is influenced by the pre-orientation of the side chains, which can favor intramolecular cyclization over intermolecular polymerization. rsc.org

Table 3: Polymerization of Naphthalene-Containing Monomers

| Naphthalene Monomer | Comonomer / Reaction Type | Product | Key Finding | Reference |

|---|---|---|---|---|

| Bis(9-hydroxy-1,4,7-trioxanonyl) naphthalene | Terephthaloyl dichloride, Adipoyl dichloride | Cyclic polyester (B1180765) oligomers | Favorable side-chain pre-orientation leads to high yields of macrocycles | rsc.org |

| 1,1′-Methylene-bis(naphthalen-2-ol) | Polymerization | Naphthalene-containing polymers/resins | Resulting polymers have high thermal stability (Tg up to 200°C) | google.com |

These findings demonstrate that 1,4-Bis(2-hydroxypropoxy)naphthalene is a promising monomer for creating high-performance polymers and oligomers where the naphthalene unit can be leveraged to achieve desirable thermal and mechanical properties.

Comparative Studies of Synthetic Routes and Properties of Isomeric Bis(hydroxypropoxy)naphthalenes (e.g., 1,4- vs. 2,7-isomers)

The properties of naphthalene derivatives are highly dependent on the substitution pattern of the naphthalene core. Comparing the 1,4-isomer with other isomers, such as 1,5-, 2,6-, or 2,7-bis(hydroxypropoxy)naphthalene, is crucial for understanding structure-property relationships. The position of the substituents affects the molecule's symmetry, polarity, ability to pack in a crystal lattice, and reactivity.

A study on the synthesis of eight isomeric bis(2-pyridyloxy)naphthalenes, prepared from the corresponding dihydroxynaphthalenes, provides a relevant comparison. mdpi.com The synthesis involved reacting the dihydroxynaphthalene isomer with 2-bromopyridine. It was noted that the 1,4-isomer proved to be challenging to work with due to its insolubility in common reaction solvents, a property that can be attributed to its molecular shape and potential for strong intermolecular interactions. mdpi.com In contrast, other isomers were more soluble and could be used as reactants for assembling metal complexes. mdpi.com

Similarly, a comprehensive study on the synthesis and properties of all ten bis-xylosylated dihydroxynaphthalene isomers revealed that the yield of the glycosylation reaction was dependent on the nucleophilicity of the hydroxyl groups, which varies with their position on the naphthalene ring. nih.gov This highlights that the synthetic accessibility of derivatives can differ significantly between isomers.

These comparative studies show that the 1,4-substitution pattern often leads to molecules with higher symmetry and potentially stronger intermolecular forces, which can result in lower solubility and higher melting points compared to less symmetrical isomers like the 2,7- or 1,6-derivatives. These differences are critical when selecting an isomer for a specific application, such as polymer synthesis or as a building block in materials science, where processability and solubility are key factors.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-Bis(2-hydroxypropoxy)naphthalene |

| 2,7-Bis(hydroxypropoxy)naphthalene |

| 1,5-Bis(hydroxypropoxy)naphthalene |

| 1,6-Bis(hydroxypropoxy)naphthalene |

| 2,6-Bis(hydroxypropoxy)naphthalene |

| Bis(2-pyridyloxy)naphthalene |

| Dihydroxynaphthalene |

| 2-Bromopyridine |

| Naphthalene-1,4-dione |

| 2,3-Dichloronaphthoquinone |

| N-Boc-l-lysine methyl ester hydrochloride |

| 2-Hydroxynaphthalene-1,4-dione (lawsone) |

| 1,2,3,4-Naphthalene diimide |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) |

| Bis(9-hydroxy-1,4,7-trioxanonyl) naphthalene |

| Terephthaloyl dichloride |

| Adipoyl dichloride |

| 1,1′-Methylene-bis(naphthalen-2-ol) |

| 1,4-Diaminonaphthalene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.